

physical and chemical properties of 3-Chloro-4-(trifluoromethoxy)benzoic acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-Chloro-4-(trifluoromethoxy)benzoic acid |
| Cat. No.: | B134076 |

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An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Chloro-4-(trifluoromethoxy)benzoic acid**, drawing from available data and predictive models.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-Chloro-4-(trifluoromethoxy)benzoic acid** is presented below. It is important to note that while some experimental data is available for similar compounds, many of the values for the title compound are predicted and await experimental verification.

Table 1: Physical and Chemical Properties of **3-Chloro-4-(trifluoromethoxy)benzoic acid**

| Property | Value | Source |
|-------------------|---|---|
| IUPAC Name | 3-Chloro-4-(trifluoromethoxy)benzoic acid | N/A |
| CAS Number | 158580-93-9 | [1] [2] |
| Molecular Formula | C ₈ H ₄ ClF ₃ O ₃ | [2] |
| Molecular Weight | 240.56 g/mol | [2] |
| Appearance | Off-white solid (Predicted) | N/A |
| Melting Point | 155.0-164.0 °C (for 3-chloro-4-(trifluoromethyl)benzoic acid) | [3] |
| Boiling Point | Predicted to be high | N/A |
| pKa | Predicted to be acidic | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | N/A |

Table 2: Spectral Data (Predicted and Inferred from Similar Compounds)

| Technique | Predicted/Inferred Data |
|------------------------|---|
| ¹ H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. The carboxylic acid proton would appear as a broad singlet at >10 ppm. |
| ¹³ C NMR | Aromatic carbons expected between 120-140 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). |
| Infrared (IR) | Characteristic peaks expected for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm ⁻¹), C=O stretching (~1700 cm ⁻¹), C-O stretching (~1300 cm ⁻¹), and C-F stretching (~1100-1200 cm ⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M] ⁺ or [M-H] ⁻ would be expected. Fragmentation may involve the loss of COOH, OCF ₃ , and Cl. |

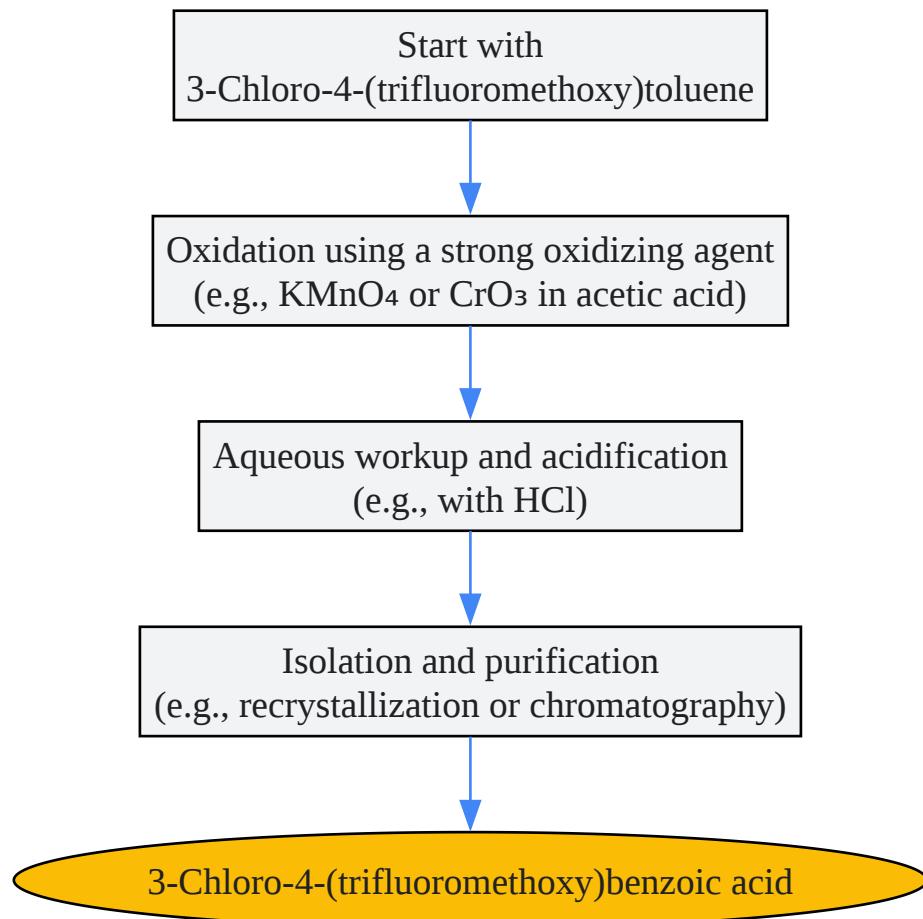
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Chloro-4-(trifluoromethoxy)benzoic acid** are not readily available in the public domain. However, based on established organic chemistry principles and patent literature for similar compounds, the following methodologies can be proposed.

Synthesis

A plausible synthetic route to **3-Chloro-4-(trifluoromethoxy)benzoic acid** could involve the oxidation of a corresponding toluene derivative.

Workflow for a Potential Synthesis:



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A potential synthetic workflow for **3-Chloro-4-(trifluoromethoxy)benzoic acid**.

Protocol:

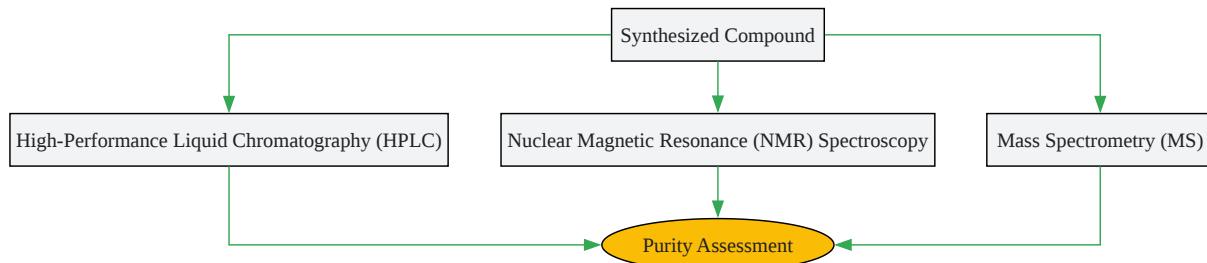
- Oxidation: 3-Chloro-4-(trifluoromethoxy)toluene would be dissolved in a suitable solvent, such as acetic acid or a mixture of acetone and water. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would be added portion-wise while monitoring the reaction temperature. The reaction mixture would be heated to drive the reaction to completion.
- Work-up: Upon completion, the reaction mixture would be cooled, and the excess oxidizing agent quenched (e.g., with sodium bisulfite for KMnO₄). The mixture would then be filtered to remove any inorganic precipitates.

- Acidification and Extraction: The filtrate would be acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product would then be extracted into an organic solvent like ethyl acetate.
- Purification: The organic layer would be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product could be further purified by recrystallization from a suitable solvent system or by column chromatography.

Purity Determination

The purity of the synthesized **3-Chloro-4-(trifluoromethoxy)benzoic acid** can be assessed using standard analytical techniques.

Workflow for Purity Analysis:



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Workflow for the analytical determination of purity.

Protocols:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed using a C18 column. The mobile phase would likely consist of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure

the protonation of the carboxylic acid. Detection would be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The absence of impurity peaks would indicate high purity.
- Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways of **3-Chloro-4-(trifluoromethoxy)benzoic acid**. However, the trifluoromethoxy group is a key structural motif in many biologically active compounds, where it often serves to enhance metabolic stability and cell permeability.

Given its structure as a substituted benzoic acid, it could be hypothesized that this compound or its derivatives might be investigated as:

- Enzyme inhibitors: The carboxylic acid moiety could interact with the active sites of various enzymes.
- Receptor ligands: The substituted aromatic ring could serve as a scaffold for designing ligands that bind to specific receptors.

Further research, including high-throughput screening and target-based assays, is required to elucidate any potential biological effects and the underlying mechanisms of action.

Conclusion

3-Chloro-4-(trifluoromethoxy)benzoic acid is a chemical entity with potential applications in drug discovery, largely inferred from the known benefits of the trifluoromethoxy group. This guide has summarized the available, albeit limited, physical and chemical data for this compound and has proposed logical experimental protocols for its synthesis and analysis. A significant gap in knowledge exists regarding its biological activity and mechanism of action, representing an open area for future research and exploration by scientists in the field.

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References

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